REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:3].[CH3:14][I:15]>CO>[I-:15].[CH3:1][N+:2]([CH2:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)([CH3:14])[CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
287 mg
|
Type
|
reactant
|
Smiles
|
CN(C)CCCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
505 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at a room temperature for 6.5 hours
|
Duration
|
6.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under a reduced pressure
|
Type
|
ADDITION
|
Details
|
after adding ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The crystal was filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
[I-].C[N+](C)(C)CCCCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 439 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |